6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, thereby disrupting vital processes such as DNA replication. This property makes it a valuable candidate for anticancer, antiviral, and multidrug resistance modulation applications .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid under reflux conditions . The reaction can be carried out using microwave irradiation to reduce the reaction time significantly . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using potassium hexacyanoferrate (III) to form quinoxalin-3-one derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Alkylation reactions using dimethyl sulfate can yield quaternary salts, which can be further converted to perchlorates.
Common reagents used in these reactions include dimethyl sulfate, potassium hexacyanoferrate (III), and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance . The thermal stability of the DNA-compound complex is a critical factor in its efficacy .
Comparison with Similar Compounds
Similar compounds include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
NCA0424: Known for its high binding affinity to DNA and significant MDR modulating activity.
B-220 and 9-OH-B-220: These derivatives exhibit good binding affinity to DNA and possess antiviral and cytotoxic properties.
Compared to these compounds, 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide stands out due to its unique combination of DNA intercalation and multidrug resistance modulation, making it a versatile candidate for various therapeutic applications.
Properties
CAS No. |
116990-00-2 |
---|---|
Molecular Formula |
C24H18ClN5O |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C24H18ClN5O/c1-15(16-10-12-17(25)13-11-16)28-29-22(31)14-30-21-9-5-2-6-18(21)23-24(30)27-20-8-4-3-7-19(20)26-23/h2-13H,14H2,1H3,(H,29,31)/b28-15+ |
InChI Key |
DFPZBKXVNAGDJM-RWPZCVJISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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